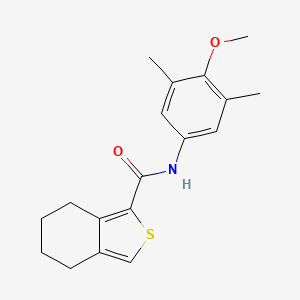![molecular formula C20H28N6O B5567857 2-[4-(1-cyclohexyl-3-pyridin-4-yl-1H-1,2,4-triazol-5-yl)piperidin-1-yl]acetamide](/img/structure/B5567857.png)
2-[4-(1-cyclohexyl-3-pyridin-4-yl-1H-1,2,4-triazol-5-yl)piperidin-1-yl]acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound belongs to a class of chemicals that have been studied for their potential in various therapeutic and chemical applications due to their unique structural features. These compounds often contain multiple heterocyclic components that contribute to their complex behavior and reactivity.
Synthesis Analysis
The synthesis of compounds similar to the one mentioned often involves multistep synthetic routes that include the formation of heterocyclic components like triazoles, pyridines, and piperidines. These processes may involve reactions such as cyclization, amidation, and the use of specific reagents to introduce various functional groups strategically (Shibuya et al., 2018).
Molecular Structure Analysis
Molecular structure analysis of such compounds is crucial for understanding their chemical behavior and potential interactions. Techniques like NMR, IR, and X-ray crystallography are often employed to elucidate the structure. Computational methods, such as density functional theory (DFT), may also be used to predict the molecular geometry and electronic structure, providing insights into the compound's reactivity and properties (Orek et al., 2012).
Chemical Reactions and Properties
The compound's reactivity can be influenced by its heterocyclic components and functional groups. These may undergo various chemical reactions, including nucleophilic substitution, electrophilic addition, and redox reactions, depending on the reaction conditions and the presence of other reagents. The triazole and pyridine rings, in particular, may participate in coordination with metals, serving as ligands in complexation reactions, which can significantly alter the compound's chemical behavior (Mahyavanshijyotindra et al., 2011).
Applications De Recherche Scientifique
Acyl-CoA:Cholesterol O-Acyltransferase-1 Inhibitor
- Research Focus: A related compound, 2-(4-(2-((1 H-Benzo[ d]imidazol-2-yl)thio)ethyl)piperazin-1-yl)- N-(6-methyl-2,4-bis(methylthio)pyridin-3-yl)acetamide hydrochloride (K-604), has been identified as an aqueous-soluble potent inhibitor of human acyl-coenzyme A:cholesterol O-acyltransferase (ACAT)-1, showing selectivity for human ACAT-1 over ACAT-2. This suggests potential use in the treatment of diseases involving ACAT-1 overexpression (Shibuya et al., 2018).
Antitumor Activity
- Research Focus: Certain acetamide derivatives, including 2-cyano-N-(thiazol-2-yl) acetamide and 2-cyano-N-(oxazol-2-yl) acetamide, have been synthesized and investigated for their antitumor activity. Some of these compounds showed promising inhibitory effects on different cell lines, indicating potential in cancer treatment (Albratty et al., 2017).
Alzheimer's Disease Treatment
- Research Focus: 2-(piperazin-1-yl)N-(1H-pyrazolo[3,4-b]pyridin-3-yl)acetamides have been described as a new class of acetylcholinesterase inhibitors and amyloid β aggregation inhibitors. This indicates their potential as multifunctional therapeutic agents for Alzheimer's disease (Umar et al., 2019).
Insecticidal Agents
- Research Focus: New 2-cyano-N-(5-ethyl-1,3,4-thiadiazol-2-yl)acetamide has been used as a precursor for the synthesis of various heterocycles, which were evaluated as insecticidal agents against the cotton leafworm, Spodoptera littoralis (Fadda et al., 2017).
Memory Enhancement in Mice
- Research Focus: The synthesis of 4-substitued piperazin-1-yl 2-[1-(pyridine-2-yl)ethoxy] acetamide and its effects on memory enhancement in mice have been studied, indicating potential applications in cognitive disorders or memory improvement (Li Ming-zhu, 2008).
Anti Microbial Screening
- Research Focus: A series of N-(4-aryl amine)-2-{[4-phenyl-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide derivatives have been synthesized and screened for their in-vitro antibacterial, antifungal, and anti-tuberculosis activity, suggesting their potential in treating various infections (MahyavanshiJyotindra et al., 2011).
Safety and Hazards
Orientations Futures
The development of more effective and potent 1,2,4-triazole derivatives, including this compound, is one of the most clinical challenges in modern medicinal chemistry . These compounds have a broad range of chemical and biological properties, making them important synthons in the development of new drugs .
Propriétés
IUPAC Name |
2-[4-(2-cyclohexyl-5-pyridin-4-yl-1,2,4-triazol-3-yl)piperidin-1-yl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H28N6O/c21-18(27)14-25-12-8-16(9-13-25)20-23-19(15-6-10-22-11-7-15)24-26(20)17-4-2-1-3-5-17/h6-7,10-11,16-17H,1-5,8-9,12-14H2,(H2,21,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WXHLJAPYEJPSLX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)N2C(=NC(=N2)C3=CC=NC=C3)C4CCN(CC4)CC(=O)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H28N6O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[4-(1-cyclohexyl-3-pyridin-4-yl-1H-1,2,4-triazol-5-yl)piperidin-1-yl]acetamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-[(3-methyl-3-phenylpiperidin-1-yl)carbonyl]morpholine](/img/structure/B5567778.png)

![5-[(2-butyl-2,5-dihydro-1H-pyrrol-1-yl)carbonyl]-3-isobutylisoxazole](/img/structure/B5567796.png)
![N-(3,5-dimethoxyphenyl)-4-[6-(1H-imidazol-1-yl)-4-pyrimidinyl]-1-piperazinecarboxamide](/img/structure/B5567797.png)
![4-[(4-bromo-2,6-dimethylphenoxy)acetyl]morpholine](/img/structure/B5567800.png)
![4-[4-(4-ethylbenzoyl)-1-piperazinyl]-6-(3-methyl-1H-pyrazol-1-yl)pyrimidine](/img/structure/B5567808.png)
![1-[rel-(1R,5S,6r)-3-azabicyclo[3.1.0]hex-6-ylmethyl]-4-(2-fluoro-5-methylphenoxy)-4-piperidinecarboxylic acid dihydrochloride](/img/structure/B5567811.png)



![2-[2-(1-piperidinylcarbonyl)phenyl]-1H-benzimidazole](/img/structure/B5567841.png)
![2-amino-4-(2-thienyl)-5,6,7,8,9,10-hexahydrocycloocta[b]pyridine-3-carbonitrile](/img/structure/B5567842.png)
![ethyl 3-{[(2-ethylphenoxy)acetyl]amino}benzoate](/img/structure/B5567850.png)
![5-bromo-N'-[(1,3-diphenyl-1H-pyrazol-4-yl)methylene]-2-furohydrazide](/img/structure/B5567868.png)